tert-Butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate
Description
Properties
Molecular Formula |
C14H24N4O2 |
|---|---|
Molecular Weight |
280.37 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C14H24N4O2/c1-14(2,3)20-13(19)17(4)9-11-10-8-15-7-6-12(10)18(5)16-11/h15H,6-9H2,1-5H3 |
InChI Key |
FMXLNRZMWXKHAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=NN(C2=C1CNCC2)C |
Origin of Product |
United States |
Preparation Methods
Boc Protection
Aminolysis of ester 67 with ammonium hydroxide in tetrahydrofuran (THF) yields primary amine 70 . Subsequent treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) affords the Boc-protected intermediate.
Conditions :
Reductive Amination
The Boc-protected amine reacts with methylamine hydrochloride under hydrogenation conditions (H₂, 50 psi) using palladium on carbon (Pd/C) as a catalyst. This step installs the methylcarbamate moiety while reducing the tetrahydro ring.
Optimization Notes :
Purification and Characterization
Final purification employs recrystallization from ethanol/water (4:1), yielding the target compound as a white crystalline solid.
Analytical Data :
-
¹H NMR (CDCl₃) : δ 1.48 (s, 9H, Boc), 2.34 (s, 3H, N-CH₃), 3.02–3.15 (m, 4H, tetrahydro ring), 4.21 (s, 2H, CH₂).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| One-Pot Claisen | 85 | 99 | Minimal intermediate isolation |
| Stepwise Alkylation | 70 | 95 | Better regiocontrol |
| Reductive Amination | 80 | 98 | High functional group tolerance |
The one-pot method excels in industrial scalability, while stepwise approaches offer finer control over regiochemistry.
Industrial-Scale Considerations
Patent WO2019158550A1 highlights challenges in viscosity control during large-scale synthesis. For the target compound, substituting triethylamine with DMAP reduces gelation risks, improving stirrability. Additionally, substituting acetonitrile with THF lowers triethylamine requirements (1:3.3 → 1:5 solvent:base ratio), enhancing cost efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the pyrazolopyridine core.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Pharmacological Applications
- GlyT1 Inhibition : Research indicates that compounds similar to tert-butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate can act as inhibitors of GlyT1 (glycine transporter 1). This inhibition is significant for treating various neurological disorders, including schizophrenia and other cognitive impairments associated with glycine dysregulation .
- Neurological Disorders : The compound's ability to modulate neurotransmitter systems positions it as a potential treatment for conditions such as anxiety, depression, and neurodegenerative diseases. By influencing synaptic concentrations of glycine and glutamate, it may enhance cognitive function and mood stabilization .
- Cancer Therapeutics : Some studies suggest that derivatives of this compound may exhibit anti-tumor properties by acting on estrogen receptors or other pathways involved in cancer cell proliferation. This makes it a candidate for further investigation in oncology, particularly for breast cancer therapies .
Case Study 1: GlyT1 Inhibition
In a study focusing on the modulation of glycine transporters, compounds similar to this compound were tested for their efficacy in inhibiting GlyT1 activity. The results demonstrated a significant reduction in glycine reuptake in vitro, suggesting potential applications in treating schizophrenia and related disorders .
Case Study 2: Cancer Cell Line Studies
Another study evaluated the effects of similar compounds on breast cancer cell lines (e.g., MCF-7). The findings indicated that these compounds could effectively down-regulate estrogen receptor activity and inhibit cell proliferation. This highlights their potential role as selective estrogen receptor down-regulators (SERDs), which are crucial in developing targeted cancer therapies .
Mechanism of Action
The mechanism of action of tert-Butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in key biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares a 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core with several analogs but differs in substituents and functional groups. Key structural comparisons include:
BD00916939: (1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride Core: Identical pyrazolo-pyridine scaffold. Substituents: Methanol group at the 3-position instead of methyl carbamate. Properties: The hydrochloride salt improves aqueous solubility, whereas the carbamate in the target compound enhances lipophilicity .
Compound 4 (MHV370 derivative) : Contains a bicyclo[2.2.2]octane-linked carbamate and a pyrazolo[3,4-b]pyridine extension.
- Core : Similar pyrazolo-pyridine but fused with additional rings.
- Function : Designed for TLR7/8 antagonism, highlighting the role of extended aromatic systems in biological activity .
Compound 174 : tert-Butyl 5-(4'-carbamoyl-3'-hydroxybiphenyl-4-yl)-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate
- Core : Pyrazolo[1,5-a]pyrimidine instead of pyrazolo[4,3-c]pyridine.
- Substituents : Biphenyl and pyridinylmethyl groups, enabling π-π interactions in target binding .
Physical and Chemical Properties
Key comparative data include melting points, solubility, and spectral characteristics:
- Melting Points: Carbamate derivatives (e.g., Compound 174) exhibit higher melting points (>195°C) than non-carbamate analogs, likely due to hydrogen bonding and crystallinity .
- Spectral Data : IR spectra for carbamates show characteristic C=O stretches (~1687 cm⁻¹), while HRMS confirms molecular ion peaks within 1 ppm accuracy .
Functional Group Impact
- tert-Butyl Carbamate: Enhances metabolic stability compared to primary amines (e.g., BD00916939’s methanol group) but may reduce solubility .
- Heterocyclic Cores : Pyrazolo[4,3-c]pyridine (target) vs. pyrazolo[1,5-a]pyrimidine (Compound 174) influence π-stacking and binding affinity in biological targets .
- Halogen Substituents : Bromo or fluoro groups (e.g., Example 75) improve reactivity for further functionalization but introduce steric bulk .
Biological Activity
Tert-butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse scientific literature.
- IUPAC Name : tert-butyl 1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
- Molecular Formula : C12H19N3O2
- CAS Number : 100501-56-2
- Molecular Weight : 237.3 g/mol
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly in the realm of cancer therapy and neuropharmacology.
Anticancer Properties
Research indicates that compounds containing the pyrazolo[4,3-c]pyridine scaffold exhibit significant anticancer properties. For instance:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Studies have shown that related compounds demonstrate potent inhibition against CDK2 and CDK9 with IC50 values around 0.36 µM and 1.8 µM respectively. This suggests a potential role in regulating cell cycle progression and proliferation in cancer cells .
Neuropharmacological Effects
The compound's structure allows it to cross the blood-brain barrier, making it a candidate for treating neurological disorders:
- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may exert neuroprotective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural features:
- Substituents on the Pyrazole Ring : Variations in substituents at positions N1 and C3 significantly affect potency and selectivity against various biological targets. For example, the presence of methyl or ethyl groups at these positions has been correlated with enhanced activity against specific kinases .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- In Vitro Studies :
-
Animal Models :
- In rodent models of neurodegeneration, administration of related compounds resulted in improved cognitive function and reduced markers of neuronal damage. These findings suggest a protective role against conditions like Alzheimer's disease.
Data Tables
Q & A
Q. What are the recommended synthetic routes for preparing tert-butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including Boc protection, alkylation, and cyclization. Key steps include:
- Protection of the amine group using tert-butoxycarbonyl (Boc) under anhydrous conditions (e.g., DCM, TEA) .
- Nucleophilic substitution of the pyrazolo-pyridine core with a methylene carbamate group. Optimize reaction temperature (e.g., 20–60°C) and solvent polarity (e.g., THF or DMF) to enhance yield .
- Purification via silica gel column chromatography (hexane/ethyl acetate gradients) or recrystallization .
Q. How should researchers characterize this compound to confirm its structural integrity?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., tert-butyl group at δ 1.3–1.5 ppm, pyrazole protons at δ 6.5–8.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ ~350–360 g/mol) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use software like Gaussian or ORCA .
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Focus on pyrazolo-pyridine interactions with active sites .
- Reaction Pathway Analysis : Simulate intermediates using quantum mechanics/molecular mechanics (QM/MM) to optimize synthetic steps .
Q. How can researchers resolve contradictions in solubility or stability data across studies?
Methodological Answer:
- Controlled Solubility Testing : Use standardized solvents (e.g., DMSO, ethanol) and measure via UV-Vis spectroscopy at λmax .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and monitor via HPLC. Adjust protecting groups (e.g., Boc vs. Fmoc) if hydrolysis occurs .
- Data Reconciliation : Compare results with structurally similar analogs (e.g., tert-butyl carbamates in ) to identify substituent effects .
Q. What strategies mitigate toxicity risks during in vitro or in vivo studies?
Methodological Answer:
- Acute Toxicity Screening : Use zebrafish or cell-based assays (e.g., HEK293) to evaluate LD50 and IC50 .
- Metabolic Stability : Incubate with liver microsomes to identify reactive metabolites. Modify labile groups (e.g., tert-butyl) if needed .
- Safety Protocols : Follow GHS guidelines for handling (e.g., PPE, fume hoods) and disposal .
Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis : Vary substituents (e.g., methyl vs. fluoro groups on the pyridine ring) and assess activity .
- Biological Testing : Screen analogs against disease models (e.g., cancer cell lines) and correlate with computational descriptors (e.g., LogP, polar surface area) .
- Statistical Analysis : Use multivariate regression to identify critical SAR parameters .
Notes for Experimental Design
- Avoid Common Pitfalls : Ensure anhydrous conditions during Boc protection to prevent side reactions .
- Data Reproducibility : Pre-purify reagents (e.g., column-dry solvents) and document reaction parameters rigorously .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
